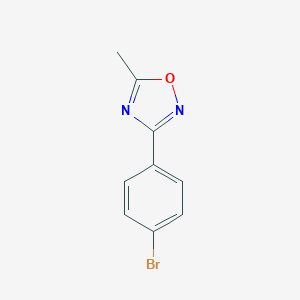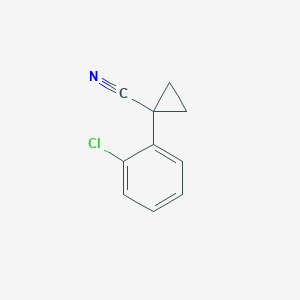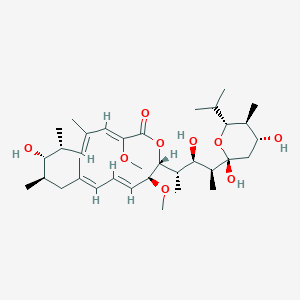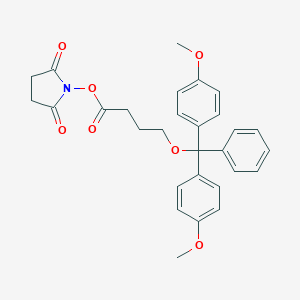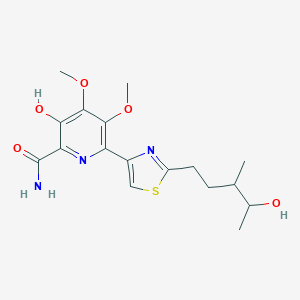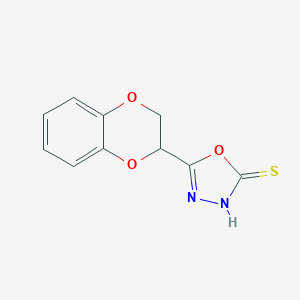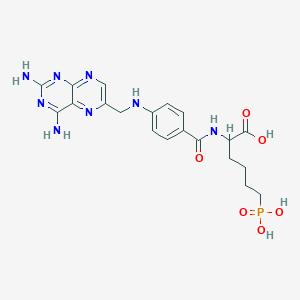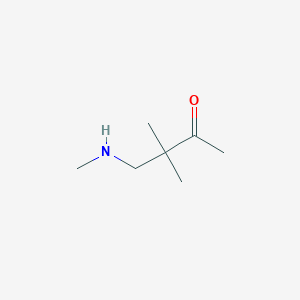
3,3-dimethyl-4-(methylamino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-methylamino-butan-2-one: is an organic compound with the molecular formula C7H15NO It is a ketone derivative characterized by the presence of a methylamino group attached to the fourth carbon of the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-methylamino-butan-2-one
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4-methylamino-butan-2-one may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-methylamino-butan-2-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-4-methylamino-butan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving ketones and amines.
Industry: In the industrial sector, 3,3-Dimethyl-4-methylamino-butan-2-one can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-Dimethyl-2-butanone: Lacks the methylamino group, making it less reactive in certain contexts.
4-Methylamino-2-butanone: Similar structure but without the additional methyl groups on the third carbon.
3,3-Dimethyl-4-amino-butan-2-one: Similar but with an amino group instead of a methylamino group.
Uniqueness: 3,3-Dimethyl-4-methylamino-butan-2-one is unique due to the presence of both the methylamino group and the dimethyl substitution on the butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
123528-99-4 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
InChI Key |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
Canonical SMILES |
CC(=O)C(C)(C)CNC |
Synonyms |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


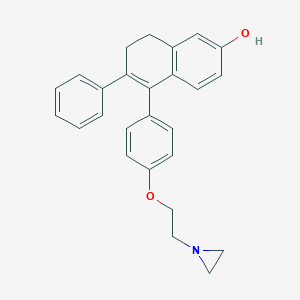

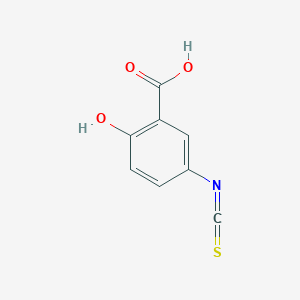
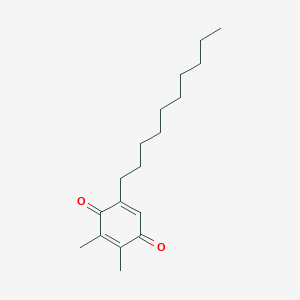
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B40742.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
